molecular formula C10H12N4 B1285747 2-(Piperazin-1-yl)isonicotinonitrile CAS No. 305381-05-9

2-(Piperazin-1-yl)isonicotinonitrile

Cat. No. B1285747
CAS RN: 305381-05-9
M. Wt: 188.23 g/mol
InChI Key: OHABWGYGWOWJML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Piperazin-1-yl)isonicotinonitrile” is a chemical compound with the CAS Number: 84951-44-0 . It has a molecular weight of 188.23 . The IUPAC name for this compound is 2-(1-piperazinyl)nicotinonitrile .


Synthesis Analysis

While specific synthesis methods for “2-(Piperazin-1-yl)isonicotinonitrile” were not found, there are related compounds that have been synthesized through multi-step procedures . For instance, a new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized .


Molecular Structure Analysis

The InChI code for “2-(Piperazin-1-yl)isonicotinonitrile” is 1S/C10H12N4/c11-8-9-2-1-3-13-10(9)14-6-4-12-5-7-14/h1-3,12H,4-7H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-(Piperazin-1-yl)isonicotinonitrile” is a solid at room temperature . It has a boiling point of 76-78 degrees .

Scientific Research Applications

Antibacterial Activity

The compound has been studied for its potential as an antibacterial agent. A derivative of this compound, 3-(piperazin-1-yl)-1,2-benzothiazole, has shown effectiveness against bacterial strains such as Bacillus subtilis and Staphylococcus aureus. The antibacterial activity is assessed using methods like the agar diffusion test, and compounds are evaluated for drug likeness according to Lipinski’s rule of five .

Antimicrobial Properties

Another derivative, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione, exhibits antimicrobial activity. Studies have focused on its uptake into microbial cells and its effect on cell configuration, as observed through transmission electron microscopy (TEM). It’s also been investigated for its ability to inhibit DNA gyrase, which is a crucial enzyme for bacterial DNA replication .

Drug Discovery and Development

The piperazine moiety within the compound’s structure is significant in medicinal chemistry. Piperazine derivatives are known for a wide range of biological activities, including antiviral, antipsychotic, and anti-HIV-1 activities. This makes 2-(Piperazin-1-yl)isonicotinonitrile a valuable scaffold for developing new pharmacological drugs .

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds. These compounds are pivotal in biological science and have implications in drug discovery. The synthesis process often involves multi-step procedures characterized by techniques such as IR, NMR, and mass spectrometry .

Pancreatic Lipase Inhibition

Derivatives of this compound have been synthesized and identified as novel pancreatic lipase inhibitors. This application is particularly relevant in the treatment of conditions like obesity, where controlling fat digestion is beneficial. The compounds’ effectiveness is evaluated through thermal, DFT, antioxidant, antibacterial, and molecular docking investigations .

Pharmacophore Development

The isothiazole ring present in the compound’s derivatives can act as a bioactive scaffold or pharmacophore in bioactive molecules. This feature is exploited in the design of compounds with specific biological activities, such as dopamine and serotonin antagonists used in antipsychotic drugs .

Safety and Hazards

The compound has been classified with the hazard statements H302+H312+H332;H314, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause severe skin burns and eye damage .

Future Directions

While specific future directions for “2-(Piperazin-1-yl)isonicotinonitrile” were not found, research into piperazine derivatives continues to be an active area of study. For instance, novel 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been synthesized and evaluated for their antibacterial activity .

properties

IUPAC Name

2-piperazin-1-ylpyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c11-8-9-1-2-13-10(7-9)14-5-3-12-4-6-14/h1-2,7,12H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHABWGYGWOWJML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585484
Record name 2-(Piperazin-1-yl)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperazin-1-yl)isonicotinonitrile

CAS RN

305381-05-9
Record name 2-(Piperazin-1-yl)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(piperazin-1-yl)pyridine-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Chloro-isonicotinonitrile (80 g, 0.58 mol) and piperazine (199 g, 2.32 mol, 5 equiv) were combined and heated at 70 DC for 2.5 hours. The resulting suspension was cooled to room temperature and partitioned between a solution of 50% ethyl acetate/dichloromethane and water. The organic phase was separated, and the aqueous phase was extracted with dichloromethane. The combined organic phases were concentrated in vacuo to about half the initial volume and ether was added. The suspension was stirred overnight, then filtered. The solid was dried under vacuum to give the desired product (31 g). The mother liquors were concentrated in vacuo and the residue was triturated with ether and filtered. The solid collected in this second batch was dried under vacuum and combined with the first batch to give the total amount of desired product (46 g, 42%).
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
199 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.